4-Bromo-1,2-dimethyl-1H-imidazole

Catalog No.
S680370
CAS No.
850429-59-3
M.F
C5H7BrN2
M. Wt
175.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-1,2-dimethyl-1H-imidazole

CAS Number

850429-59-3

Product Name

4-Bromo-1,2-dimethyl-1H-imidazole

IUPAC Name

4-bromo-1,2-dimethylimidazole

Molecular Formula

C5H7BrN2

Molecular Weight

175.03 g/mol

InChI

InChI=1S/C5H7BrN2/c1-4-7-5(6)3-8(4)2/h3H,1-2H3

InChI Key

FZRKTLGQQTWOMJ-UHFFFAOYSA-N

SMILES

CC1=NC(=CN1C)Br

Canonical SMILES

CC1=NC(=CN1C)Br

Organic Synthesis:

  • Building Block for Heterocyclic Compounds: The presence of the imidazole ring and the reactive bromine group make 4-BDMI a potentially valuable building block for the synthesis of other heterocyclic compounds, which are a class of organic molecules containing nitrogen atoms in their rings. These compounds have diverse applications in various fields, including pharmaceuticals and materials science [].

Medicinal Chemistry:

  • Investigation of Biological Activities: Although the specific biological activities of 4-BDMI haven't been extensively studied, its structural similarity to other biologically active imidazole derivatives suggests potential for further investigation. Imidazole derivatives possess a wide range of biological activities, including anti-microbial, anti-cancer, and anti-inflammatory properties [].

Material Science:

  • Exploration in Functional Materials: The nitrogen atoms in the imidazole ring can participate in various types of bonding, potentially making 4-BDMI useful in the development of functional materials. These materials could have applications in areas like organic electronics and sensors [].

4-Bromo-1,2-dimethyl-1H-imidazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms and a bromine atom at the fourth position. Its molecular formula is C5H7BrN2, and it has a molecular weight of 189.03 g/mol. This compound is notable for its unique chemical properties, which make it significant in various fields, particularly medicinal chemistry and organic synthesis. Its structure allows for diverse reactivity, making it a valuable building block for synthesizing bioactive molecules and pharmaceuticals .

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions. This property is exploited in the synthesis of various derivatives.
  • Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, affecting the oxidation states of the nitrogen atoms or the bromine atom itself.

Common Reagents and Conditions

  • Substitution Reactions: Typical reagents include amines and thiols, often requiring specific solvents like dimethylformamide (DMF).
  • Oxidation: Hydrogen peroxide may be used as an oxidizing agent.
  • Reduction: Sodium borohydride is commonly employed for reduction reactions .

4-Bromo-1,2-dimethyl-1H-imidazole has shown potential biological activity, particularly in medicinal chemistry. It serves as a key intermediate for synthesizing various bioactive compounds, including:

  • Inhibitors of Enzymes: It has been utilized in developing inhibitors for enzymes such as cathepsin K and xanthine oxidase.
  • Pharmaceutical Development: The compound is integral to constructing active pharmaceutical ingredients (APIs) due to its ability to modify biological pathways .

The synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole typically involves the bromination of 1,2-dimethyl-1H-imidazole. A common method includes:

  • Bromination using N-bromosuccinimide (NBS): This reaction is often carried out in DMF at elevated temperatures to ensure high yields.
  • Debromination Techniques: Selective debromination can be achieved using reagents like isopropyl magnesium chloride, allowing for efficient synthesis while minimizing regioselectivity issues .

Industrial Production

For industrial applications, methods focus on cost-effectiveness and scalability. A two-step process involving initial bromination followed by selective debromination has been developed to produce high yields suitable for commercial production .

4-Bromo-1,2-dimethyl-1H-imidazole finds applications in several areas:

  • Medicinal Chemistry: As a building block for pharmaceuticals.
  • Organic Synthesis: Used in synthesizing complex organic molecules due to its reactivity.
  • Material Science: Investigated for potential use in developing functional materials such as dyes for solar cells .

Research on interaction studies involving 4-Bromo-1,2-dimethyl-1H-imidazole focuses on its reactivity with various biological targets. These studies aim to understand how this compound interacts with enzymes and other biomolecules, which could lead to the development of new therapeutic agents. The bromine atom's position significantly influences these interactions, making it a subject of interest in drug design .

Several compounds are structurally related to 4-Bromo-1,2-dimethyl-1H-imidazole. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
4,5-Dibromo-1,2-dimethyl-1H-imidazoleTwo bromine atoms at positions four and fiveIncreased reactivity due to additional halogen
5-Bromo-1,2-dimethyl-1H-imidazoleBromine at position fiveSimilar reactivity but different substitution patterns
1,2-Dimethyl-1H-imidazoleNo halogen substituentsServes as a precursor without additional reactivity from halogens

The uniqueness of 4-Bromo-1,2-dimethyl-1H-imidazole lies in the specific positioning of its bromine atom at the fourth position of the imidazole ring. This configuration influences its reactivity and interaction with biological systems compared to its analogs .

XLogP3

0.6

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Bromo-1,2-dimethyl-1H-imidazole

Dates

Last modified: 08-15-2023

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